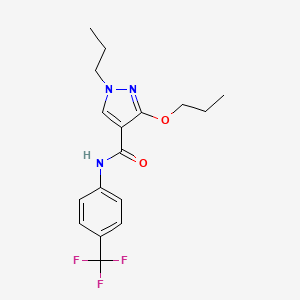
3-propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20F3N3O2 and its molecular weight is 355.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Propoxy-1-propyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1013765-63-3, is a compound that has gained attention for its potential biological activities. This article summarizes its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₅F₃N₄O₂
- Molecular Weight : 366.41 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a propoxy chain, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Similar Pyrazole Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 3.12 | Gram-positive bacteria |
| Compound B | 15.625 | Antistaphylococcal |
| Compound C | 62.5 | Antienterococcal |
The antimicrobial mechanism of action for pyrazole derivatives often involves:
- Inhibition of Protein Synthesis : These compounds can disrupt bacterial protein synthesis pathways.
- Interference with Nucleic Acid Production : They may inhibit the synthesis of nucleic acids, which are crucial for bacterial replication.
- Biofilm Disruption : Some studies have shown that pyrazole derivatives can significantly disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness against persistent infections .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a derivative of the compound exhibited an MIC value as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Biofilm Inhibition : Another investigation found that certain pyrazole derivatives effectively reduced biofilm formation in Staphylococcus epidermidis, with minimal cytotoxicity towards human cells .
Table 2: Comparison of Biological Activities
| Compound | MIC (μg/mL) | Biofilm Inhibition | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| 3-propoxy-pyrazole | 3.12 | High | >100 |
| Ciprofloxacin | 0.381 | Moderate | 48.8 |
| Compound from Study X | 15.625 | Low | >200 |
属性
IUPAC Name |
3-propoxy-1-propyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-3-9-23-11-14(16(22-23)25-10-4-2)15(24)21-13-7-5-12(6-8-13)17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGCNUZARJBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














